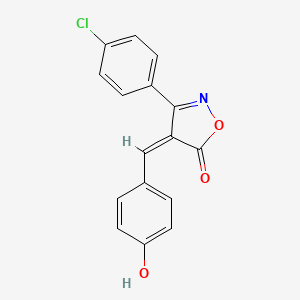![molecular formula C14H18ClNOS B5823404 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide](/img/structure/B5823404.png)
2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide, also known as CCT or N-(4-chlorophenylthio)cyclohexylacetamide, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCT belongs to the class of thioamide compounds, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), which are involved in cancer cell growth and inflammation, respectively. This compound has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
実験室実験の利点と制限
2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide has several advantages for lab experiments, including its high potency and selectivity, which make it an attractive candidate for drug development. This compound has also been found to have low toxicity, which is an essential factor in drug development. However, this compound has some limitations, including its poor solubility in water, which can make it challenging to administer in vivo. This compound also has a short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide, including further investigation of its mechanism of action and its potential therapeutic applications in various fields. One area of particular interest is the use of this compound as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new analogs of this compound with improved pharmacological properties, such as increased solubility and longer half-life. Overall, the study of this compound holds great promise for the development of new therapeutic agents for a range of diseases.
合成法
2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide can be synthesized using various methods, including the reaction of 4-chlorobenzenethiol with cyclohexylamine in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with acetyl chloride to form this compound. Other methods include the reaction of 4-chlorobenzenethiol with cyclohexyl isocyanate in the presence of a base, or the reaction of 4-chlorobenzenethiol with cyclohexylamine followed by acylation with acetic anhydride.
科学的研究の応用
2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and pain management. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, this compound has been found to protect neurons from oxidative stress and improve cognitive function. In pain management, this compound has been shown to reduce pain sensitivity and inflammation.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNOS/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOXQYAUFYDJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-oxo-2-phenylethyl [(4-nitrophenyl)thio]acetate](/img/structure/B5823323.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823333.png)
![2-methyl-3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5823341.png)
![methyl (4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5823352.png)




![3-chloro-N-{[(2,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5823376.png)


![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5823401.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B5823408.png)

